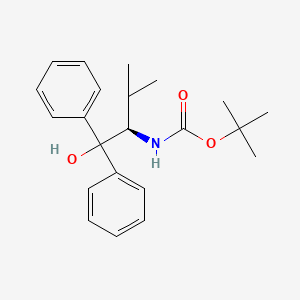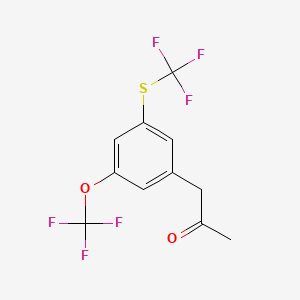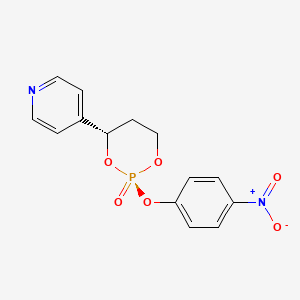
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound can be used to study the effects of brominated and fluorinated organic molecules on biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one: This compound has an iodine atom instead of a methoxy group, which can lead to different reactivity and biological activity.
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one:
1-Bromo-3-chloropropane: This simpler compound lacks the aromatic ring and the difluoromethyl group, making it less versatile in terms of chemical reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C11H11BrF2O2 |
|---|---|
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
1-bromo-3-[4-(difluoromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-16-10-5-7(4-8(15)6-12)2-3-9(10)11(13)14/h2-3,5,11H,4,6H2,1H3 |
Clé InChI |
RHBLIMFEWULTKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)CBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)

![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)
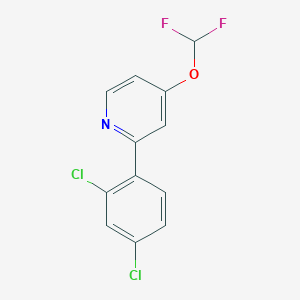

![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)
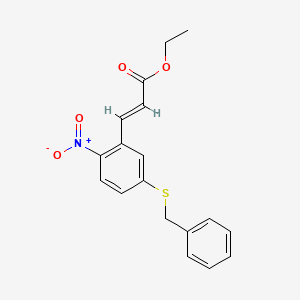

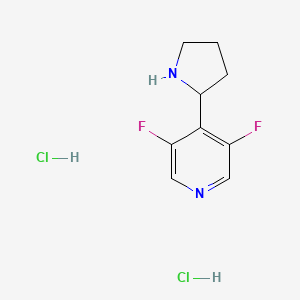
![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
